molecular formula C17H19N3O B1362086 6-(4-Benzylpiperazino)nicotinaldehyde CAS No. 886360-69-6

6-(4-Benzylpiperazino)nicotinaldehyde

Cat. No.: B1362086
CAS No.: 886360-69-6
M. Wt: 281.35 g/mol
InChI Key: MEZSFGZCUVIHDO-UHFFFAOYSA-N
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Description

6-(4-Benzylpiperazino)nicotinaldehyde is a valuable chemical intermediate designed for research and development applications, particularly in medicinal chemistry. This compound features a nicotinaldehyde scaffold substituted with a benzylpiperazine group, a motif of significant interest in the design of bioactive molecules. Piperazine derivatives, such as the core benzylpiperazine (BZP) structure present in this reagent, are known to exhibit complex pharmacological profiles and are frequently explored in neuroscience and drug discovery research . The benzylpiperazine moiety is recognized for its ability to interact with key neurotransmitter systems in the central nervous system . The aldehyde functional group in this molecule provides a highly versatile handle for synthetic chemistry, enabling researchers to readily synthesize more complex derivatives through reactions such as condensation, reductive amination, or as a precursor to heterocyclic systems. This makes this compound a crucial building block for creating libraries of compounds for structure-activity relationship (SAR) studies, potentially leading to new therapeutic agents or pharmacological tools. It is strictly intended for use in a controlled laboratory setting by qualified life science researchers. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

6-(4-benzylpiperazin-1-yl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c21-14-16-6-7-17(18-12-16)20-10-8-19(9-11-20)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZSFGZCUVIHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377234
Record name 6-(4-benzylpiperazino)nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886360-69-6
Record name 6-(4-benzylpiperazino)nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthesis of 6 4 Benzylpiperazino Nicotinaldehyde

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. numberanalytics.comicj-e.org This process involves breaking bonds and converting functional groups in a reverse-synthetic or "antithetical" direction. ias.ac.in

For 6-(4-Benzylpiperazino)nicotinaldehyde, the most logical disconnection is the C-N bond between the pyridine (B92270) ring's C6 position and the piperazine (B1678402) nitrogen atom. This disconnection corresponds to a reliable and widely used reaction type in modern organic synthesis: the nucleophilic aromatic substitution or, more commonly, a transition-metal-catalyzed cross-coupling amination.

This primary disconnection simplifies the target molecule into two key precursors:

A substituted nicotinaldehyde intermediate bearing a suitable leaving group at the 6-position.

The nucleophilic amine, 4-Benzylpiperazine.

This retrosynthetic strategy is outlined below:

Retrosynthetic analysis of this compound

The key intermediate identified through retrosynthesis is a nicotinaldehyde derivative halogenated at the 6-position. 6-Chloronicotinaldehyde (B1585923) is a common and commercially available synthon for this purpose. chemspider.com Should a custom synthesis be required, a conventional route starts from the corresponding alcohol, 2-chloro-5-(hydroxymethyl)pyridine.

The oxidation of the primary alcohol to the aldehyde is a critical step. Standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane can be ineffective for this specific substrate, potentially due to the pyridine ring's inherent reactivity and susceptibility to oxidation. Swern oxidation, however, has been reported as a successful method for this transformation.

Table 1: Comparison of Oxidation Methods for 2-chloro-5-(hydroxymethyl)pyridine

Oxidizing AgentTypical ConditionsOutcome for Pyridine Substrate
Pyridinium Chlorochromate (PCC)CH₂Cl₂, room temperatureOften low yield or complex mixture
Dess-Martin Periodinane (DMP)CH₂Cl₂, room temperatureIneffective or poor results reported
Swern Oxidation(COCl)₂, DMSO, Et₃N, -78 °CSuccessful conversion to aldehyde

The second key precursor, 4-Benzylpiperazine (also known as 1-benzylpiperazine), can be synthesized through the direct N-alkylation of piperazine. europa.euorgsyn.org A well-established method involves the reaction of piperazine with benzyl (B1604629) chloride. erowid.org To prevent the formation of the undesired dialkylated product, 1,4-dibenzylpiperazine, reaction conditions must be carefully controlled. europa.euorgsyn.org

A common procedure utilizes a specific stoichiometry, reacting one equivalent of piperazine (often as a hexahydrate or in the presence of its dihydrochloride (B599025) salt to modulate reactivity) with one equivalent of benzyl chloride in an alcoholic solvent. erowid.org The reaction mixture is typically heated to drive the substitution to completion. erowid.org The free base can then be isolated by making the solution alkaline and extracting with an organic solvent. orgsyn.orgerowid.org

Detailed Synthetic Methodologies for Compound Assembly

The assembly of the target molecule is achieved by coupling 6-chloronicotinaldehyde with 4-benzylpiperazine. This transformation can be accomplished via nucleophilic aromatic substitution (SNAr), but modern organic synthesis overwhelmingly favors the more efficient and versatile palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgnih.gov

The Buchwald-Hartwig amination has revolutionized the formation of aryl C-N bonds, offering a significant improvement over harsher classical methods. wikipedia.org The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. youtube.com

The generally accepted catalytic cycle involves three key steps: wikipedia.orgyoutube.com

Oxidative Addition : The active Pd(0) species inserts into the carbon-chlorine bond of 6-chloronicotinaldehyde, forming a Pd(II)-aryl complex.

Amine Coordination and Deprotonation : 4-Benzylpiperazine coordinates to the palladium center. A base then deprotonates the bound amine to form a palladium-amido complex.

Reductive Elimination : The final C-N bond is formed as the desired product, this compound, is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The efficiency of this cycle is highly dependent on the choice of phosphine (B1218219) ligand attached to the palladium catalyst. youtube.comrug.nl

While the primary synthetic route utilizes a pre-formylated pyridine precursor, alternative strategies could involve introducing the aldehyde group at a later stage. Modern C-H functionalization reactions offer advanced methods for the direct formylation of pyridine rings, which could be incorporated into a synthetic plan. chinesechemsoc.orgchinesechemsoc.org

For instance, a strategy could involve first synthesizing 2-(4-benzylpiperazino)pyridine (B3469337) and then performing a regioselective C-H formylation. Recent developments have enabled the site-selective introduction of a formyl group at the meta- or para-position of the pyridine ring. chinesechemsoc.orgchinesechemsoc.org A meta-formylation strategy, proceeding through intermediates like streptocyanines, could potentially be adapted to install the aldehyde at the desired 5-position of the 2-substituted pyridine core. acs.orgnih.gov Such an approach could offer greater synthetic efficiency by reducing the number of steps involving protection or manipulation of the aldehyde group.

Optimizing the Buchwald-Hartwig coupling of 6-chloronicotinaldehyde and 4-benzylpiperazine is critical for maximizing yield and purity. Key parameters to consider include the catalyst system, base, solvent, and temperature. Aryl chlorides, particularly electron-deficient ones like 6-chloronicotinaldehyde, are known to be challenging substrates for this reaction, making the choice of ligand paramount. rug.nlresearchgate.net

Table 2: Optimization Parameters for Buchwald-Hartwig Amination

ParameterComponents / ConditionsRationale for Optimization
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Common and effective sources of Pd(0) in situ.
Ligand XPhos, RuPhos, BrettPhos, JosiphosBulky, electron-rich phosphine ligands are essential to promote the oxidative addition of the C-Cl bond and facilitate the final reductive elimination step. youtube.comrug.nlresearchgate.net
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required for the deprotonation of the coordinated amine. Sodium tert-butoxide is often the base of choice. wikipedia.org
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are necessary to prevent quenching of the catalyst and base.
Temperature 80 - 110 °CElevated temperatures are typically required to overcome the activation energy for the oxidative addition of the aryl chloride.

A typical optimized procedure would involve heating the aryl chloride and amine with a catalytic amount of a palladium precursor and a suitable phosphine ligand in the presence of a strong base like sodium tert-butoxide, dissolved in a solvent such as toluene, until the reaction reaches completion.

Advanced Spectroscopic and Chromatographic Techniques for Synthetic Confirmation

Following the synthesis, a rigorous analytical workflow is essential to confirm the identity, structure, and purity of the final product. This involves a combination of advanced spectroscopic and chromatographic techniques.

Application of Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map the complete chemical structure.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton. The aldehydic proton is expected to appear as a distinct singlet in the downfield region (around 9.8-10.1 ppm). The protons on the pyridine ring will exhibit characteristic shifts and coupling patterns in the aromatic region. The five protons of the benzyl group will also appear in the aromatic region, typically as a multiplet. The benzylic protons (CH₂) adjacent to the piperazine nitrogen will produce a singlet, while the eight protons of the piperazine ring will show up as multiplets in the aliphatic region.

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon atoms in the molecule. This includes the carbonyl carbon of the aldehyde, the carbons of the pyridine and benzene (B151609) rings, and the aliphatic carbons of the piperazine ring and the benzylic methylene (B1212753) group.

Expected ¹H NMR Data (Hypothetical)

Chemical Shift (δ) ppmMultiplicityProton Assignment
~10.0SingletAldehyde (-CHO)
~8.7DoubletPyridine-H2
~7.9Doublet of DoubletsPyridine-H4
~7.2-7.4MultipletBenzyl aromatic (5H)
~6.8DoubletPyridine-H5
~3.8TripletPiperazine-H (adjacent to pyridine)
~3.6SingletBenzylic (-CH₂-)
~2.6TripletPiperazine-H (adjacent to benzyl group)

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized compound and to gain further structural information through analysis of its fragmentation patterns. Using an ionization technique like Electrospray Ionization (ESI), the compound is expected to show a prominent protonated molecular ion [M+H]⁺ corresponding to its molecular weight (C₁₇H₁₉N₃O, MW = 281.35 g/mol ) at a mass-to-charge ratio (m/z) of approximately 282.36.

Under fragmentation conditions (MS/MS), the molecule breaks in a predictable manner. A key fragmentation pathway for benzylpiperazine derivatives is the cleavage of the benzylic C-N bond. This results in the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. Other significant fragments arise from the cleavage of the piperazine and pyridine rings, providing a unique fingerprint that confirms the compound's identity.

Expected Mass Spectrometry Fragmentation Data (Hypothetical)

m/z (Mass/Charge Ratio)Proposed Fragment Identity
282.36[M+H]⁺ (Protonated Molecular Ion)
253.33[M-CHO]⁺ (Loss of formyl group)
191.24[M-C₇H₇]⁺ (Loss of benzyl group)
91.12[C₇H₇]⁺ (Tropylium ion, often base peak)

Chromatographic Purity Assessment (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound. Due to the presence of aromatic rings (both benzyl and pyridine), the compound is UV-active, allowing for sensitive detection using a UV detector.

A typical method would employ a reverse-phase C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient separation of the main product from any starting materials, by-products, or other impurities. The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all observed peaks in the chromatogram. Gas Chromatography (GC) could also be used, provided the compound is sufficiently volatile and thermally stable.

Chemical Reactivity and Functional Group Transformations of 6 4 Benzylpiperazino Nicotinaldehyde

Reactivity Profiles of the Aldehyde Functionality

The aldehyde group is a primary site for a variety of chemical transformations.

Nucleophilic Addition Reactions and Subsequent Derivatizations

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of a wide array of derivatives.

NucleophileProduct Type
Grignard Reagents (R-MgX)Secondary Alcohols
Organolithium Reagents (R-Li)Secondary Alcohols
Cyanide (e.g., HCN)Cyanohydrins
Amines (R-NH2)Imines (Schiff bases)
Hydrazine DerivativesHydrazones
Alcohols (R-OH)Acetals (in the presence of acid catalyst)

Selective Oxidation and Reduction Pathways

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Table 1: Oxidation and Reduction of the Aldehyde Group

ReactionReagentProduct
OxidationPotassium permanganate (B83412) (KMnO4), Chromic acid (H2CrO4), Tollens' reagent ([Ag(NH3)2]+)6-(4-Benzylpiperazino)nicotinic acid
ReductionSodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4), Catalytic hydrogenation (H2/Pd, Pt, or Ni)(6-(4-Benzylpiperazino)pyridin-3-yl)methanol

Condensation Reactions for Carbon-Carbon Bond Formation

The aldehyde can participate in various condensation reactions to form new carbon-carbon bonds, which is a cornerstone of synthetic organic chemistry.

Table 2: Condensation Reactions

Reaction NameReactantProduct Type
Wittig ReactionPhosphonium ylideAlkene
Horner-Wadsworth-Emmons ReactionPhosphonate carbanionAlkene (typically E-isomer)
Aldol CondensationEnolate of another carbonyl compoundβ-Hydroxy aldehyde/ketone or α,β-Unsaturated aldehyde/ketone
Knoevenagel CondensationActive methylene (B1212753) compoundα,β-Unsaturated compound

Chemical Modifications Involving the Pyridine (B92270) Nitrogen

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic.

N-Alkylation and N-Acylation Strategies

The pyridine nitrogen can be alkylated or acylated to form pyridinium (B92312) salts.

Table 3: N-Alkylation and N-Acylation

ReactionReagentProduct
N-AlkylationAlkyl halide (e.g., CH3I)N-Alkylpyridinium salt
N-AcylationAcyl halide or anhydride (B1165640) (e.g., Acetyl chloride)N-Acylpyridinium salt

Pyridine Ring Functionalization and Transformations

The pyridine ring itself, being electron-deficient, is generally resistant to electrophilic aromatic substitution but is activated towards nucleophilic aromatic substitution, especially with the electron-donating piperazine (B1678402) substituent. However, direct functionalization of the pyridine ring in such a complex molecule without affecting other functional groups would require specific and carefully chosen reaction conditions.

Derivatization and Reactivity of the Piperazine Ring System

The piperazine ring in 6-(4-benzylpiperazino)nicotinaldehyde contains two nitrogen atoms, one of which is substituted with the nicotinyl aldehyde moiety and the other with a benzyl (B1604629) group. The reactivity of this heterocyclic system is of significant interest for the synthesis of new derivatives with potentially altered biological activities.

The secondary amine within the piperazine ring is a key site for selective functionalization. This nitrogen atom can readily undergo a variety of reactions, including alkylation and acylation, to introduce new functional groups.

N-Alkylation and N-Acylation:

The nucleophilic nature of the secondary amine allows for the introduction of alkyl and acyl groups. For instance, reaction with alkyl halides or acyl chlorides in the presence of a base can yield a diverse range of N-substituted derivatives. The choice of reagents and reaction conditions can be tailored to achieve high yields of the desired products.

Reagent ClassExample ReagentProduct Type
Alkyl HalideMethyl IodideN-Methylated Piperazine
Acyl ChlorideAcetyl ChlorideN-Acetylated Piperazine
Sulfonyl ChlorideTosyl ChlorideN-Sulfonylated Piperazine

These reactions are fundamental in medicinal chemistry for exploring the structure-activity relationships of piperazine-containing compounds. The introduction of different substituents can significantly impact the molecule's pharmacological profile.

While the piperazine ring is generally stable, under certain conditions, it can participate in ring-opening and rearrangement reactions. These transformations are less common than functionalization at the nitrogen but can lead to novel heterocyclic structures.

Ring-Opening Reactions:

Ring-opening of the piperazine moiety in this compound would require specific reagents designed to cleave the C-N bonds within the ring. Such reactions are often complex and can be initiated by agents like cyanogen (B1215507) bromide (von Braun reaction) or through intramolecular rearrangements. However, specific literature detailing these transformations for this particular compound is scarce.

Rearrangement Reactions:

Rearrangement reactions are a powerful tool for the synthesis of diverse piperazine analogs. nih.govmdpi.com Methodologies such as the Diaza-Cope and Ugi-Smiles rearrangements have been employed in the synthesis of various piperazine-containing scaffolds. nih.govmdpi.com While these are typically used in the construction of the piperazine ring itself, the potential for rearrangement of a pre-existing, highly substituted piperazine like this compound remains an area for further investigation.

Transformations at the Benzyl Moiety

The benzyl group presents another site for chemical modification, offering the potential for substitution on the aromatic ring or cleavage of the benzyl-nitrogen bond.

The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. The position of substitution (ortho, meta, or para) is directed by the activating or deactivating nature of the existing substituent, in this case, the methylene-piperazino group. This group is generally considered to be an ortho, para-director.

Common Electrophilic Aromatic Substitution Reactions:

ReactionReagentsExpected Major Products
NitrationHNO₃, H₂SO₄ortho- and para-nitro derivatives
HalogenationBr₂, FeBr₃ortho- and para-bromo derivatives
Friedel-Crafts AlkylationR-Cl, AlCl₃ortho- and para-alkyl derivatives
Friedel-Crafts AcylationR-COCl, AlCl₃ortho- and para-acyl derivatives

The specific conditions for these reactions would need to be optimized to achieve the desired regioselectivity and yield, taking into account the potential for side reactions involving the other functional groups in the molecule.

The benzyl group can be removed through oxidative cleavage, a common strategy in medicinal chemistry for debenzylation. This transformation can unmask the secondary amine on the piperazine ring, providing a precursor for further derivatization.

Oxidative Debenzylation:

Various methods are available for the oxidative cleavage of the benzyl C-N bond. These can include catalytic hydrogenation, or the use of oxidizing agents. Recent advancements have highlighted the use of metal-free electrochemical conditions for the selective oxidative cleavage of benzyl C-N bonds. mdpi.comnih.govresearchgate.net This method offers a green and efficient alternative to traditional chemical oxidants.

Side-Chain Modifications:

Modifications to the methylene bridge of the benzyl group are also conceivable, though less common. These could involve radical halogenation at the benzylic position followed by nucleophilic substitution to introduce new functionalities.

6 4 Benzylpiperazino Nicotinaldehyde As a Versatile Building Block in Complex Molecular Architectures

Integration into Multi-Step Organic Syntheses

The aldehyde functional group is one of the most versatile in organic chemistry, serving as an electrophilic site for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the aldehyde on the pyridine (B92270) ring, substituted with the bulky benzylpiperazine group, allows 6-(4-benzylpiperazino)nicotinaldehyde to be strategically employed in multi-step synthetic sequences to generate molecules with significant structural complexity.

One-pot and cascade reactions are highly efficient synthetic strategies that minimize waste and reduce operational steps by forming multiple chemical bonds in a single reaction vessel without isolating intermediates. Aldehydes are frequent participants in such processes, often initiating a sequence of reactions. This compound is well-suited for these reactions, such as the Hantzsch dihydropyridine (B1217469) synthesis or other multi-component reactions (MCRs), where an aldehyde, a β-ketoester, and an ammonia (B1221849) source combine to form dihydropyridine rings. nih.gov The incorporation of this specific aldehyde would directly install the benzylpiperazino-substituted pyridine moiety into the final product, a valuable feature in medicinal chemistry.

For instance, in a conceptual one-pot synthesis of a pyrazolo[3,4-b]pyridin-6-one derivative, 5-aminopyrazoles can react with azlactones (formed in situ from an aldehyde) under solvent-free conditions, followed by elimination to yield the fused heterocyclic system. nih.gov The use of this compound in such a sequence would produce a highly functionalized and complex heterocyclic scaffold in a single, efficient operation.

In chemical reactions, regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. khanacademy.org The structural characteristics of this compound can play a crucial role in directing the outcomes of subsequent reactions.

The significant steric bulk of the 4-benzylpiperazino substituent can influence the approach of reagents to the aldehyde or adjacent reactive sites. In reactions that create new chiral centers, this steric hindrance can favor the formation of one diastereomer over another, a phenomenon known as substrate-controlled stereoselectivity. youtube.com For example, during a nucleophilic addition to the aldehyde carbonyl, the incoming nucleophile may preferentially attack from the less hindered face of the molecule, leading to a predictable stereochemical outcome. This control is vital in the synthesis of complex molecules like natural products or pharmaceuticals where specific stereoisomers are required for biological activity.

Contribution to Chemical Scaffold Diversity and Library Generation

In modern drug discovery, the generation of chemical libraries containing a wide variety of molecular structures is essential for identifying new therapeutic agents. The piperazine (B1678402) ring is considered a "privileged scaffold" because it is found in a multitude of biologically active compounds and can interact with various biological targets. nih.gov

This compound serves as an ideal starting point for creating such libraries. The aldehyde group acts as a versatile chemical handle for diversification. Through reactions like reductive amination, Wittig reactions, or condensations with active methylene (B1212753) compounds, the benzylpiperazine-pyridine core can be connected to a vast array of other chemical fragments. This modular approach allows for the rapid synthesis of a large number of distinct compounds, each featuring the core scaffold but with different peripheral substituents. This strategy, known as diversity-oriented synthesis, is a powerful tool for exploring chemical space and discovering molecules with novel biological functions.

Exemplary Syntheses of Advanced Chemical Entities Utilizing the Compound

The true value of a chemical building block is demonstrated by its successful incorporation into advanced and functionally significant molecules. The reactive aldehyde of this compound facilitates its use in constructing a range of complex derivatives.

Curcuminoids are a class of natural phenols known for their diarylheptanoid structure. Synthetic curcumin (B1669340) analogues are often prepared via condensation reactions between an aromatic aldehyde and a 1,3-diketone, such as 2,4-pentanedione (acetylacetone). The most common method is the Claisen-Schmidt condensation. researchgate.net

In this context, this compound can serve as the aromatic aldehyde component. The reaction involves the base-catalyzed condensation of two equivalents of the aldehyde with one equivalent of a central ketone unit (like acetylacetone (B45752) or a cyclic ketone) to form the characteristic α,β-unsaturated carbonyl framework of a curcuminoid. researchgate.net This reaction directly incorporates the benzylpiperazino-pyridine structure into the final curcuminoid analogue, creating novel compounds with potential biological activities. The table below shows examples of curcumin analogues synthesized using various aromatic aldehydes via Claisen-Schmidt condensation, illustrating the general applicability of this method.

Aldehyde ReactantKetone ReactantProduct ClassYield (%)Reference
2,4,5-TrimethoxybenzaldehydeN-Benzyl-4-piperidonePiperidone Curcumin Analogue84.7% researchgate.net
3,4,5-TrimethoxybenzaldehydeN-H-4-piperidonePiperidone Curcumin Analogue44.5% researchgate.net
4-Hydroxybenzaldehyde2,4-PentanedioneSymmetrical Curcuminoid~33% mdpi.com
2-Thiophenecarboxaldehyde2,4-PentanedioneHeterocyclic Curcuminoid~95% mdpi.com

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The aldehyde functionality is a key starting point for building a variety of heterocyclic and fused-ring systems. Multi-component reactions are particularly powerful in this regard, enabling the assembly of complex ring structures in a single step. windows.net For example, the Biginelli reaction or similar MCRs can utilize an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea (B124793) to synthesize dihydropyrimidinones.

Furthermore, this compound can be used to construct fused pyridine systems. For instance, in the synthesis of pyrazolo[3,4-b]pyridines, an aldehyde can be condensed with other reagents to build the pyridine portion of the fused system. nih.gov The reaction of the aldehyde with malononitrile, followed by cyclization with an aminopyrazole, is a common strategy. Employing this compound in these syntheses would yield novel, complex fused heterocycles where the benzylpiperazine moiety is appended to a polycyclic core, a structural feature of interest in materials science and medicinal chemistry. ias.ac.innih.gov

Mechanistic Investigations of Chemical Transformations Involving 6 4 Benzylpiperazino Nicotinaldehyde

Elucidation of Reaction Pathways and Proposed Intermediates

The study of reaction pathways for a molecule like 6-(4-Benzylpiperazino)nicotinaldehyde, which features a pyridine (B92270) ring, a piperazine (B1678402) moiety, and an aldehyde functional group, would likely focus on transformations such as nucleophilic additions to the aldehyde, aromatic substitutions on the pyridine ring, and reactions involving the piperazine nitrogen atoms. The elucidation of these pathways typically involves a combination of experimental and computational methods.

For instance, in a hypothetical Knoevenagel condensation reaction, the aldehyde group of this compound would react with an active methylene (B1212753) compound. The proposed pathway would likely initiate with the formation of an enolate, which then acts as a nucleophile attacking the carbonyl carbon of the aldehyde. This is followed by a dehydration step to yield the final product. Intermediates in this pathway would include the initial adduct before dehydration. The identification of these transient species can be pursued through spectroscopic techniques under controlled conditions or inferred from computational modeling.

Hypothetical Reaction Scheme: Knoevenagel Condensation

Step 1: Deprotonation of an active methylene compound (e.g., malononitrile) by a base to form a carbanion intermediate.

Step 2: Nucleophilic attack of the carbanion on the aldehyde carbon of this compound, forming a tetrahedral intermediate.

Step 3: Protonation of the resulting alkoxide.

Step 4: Elimination of a water molecule to form the final condensed product.

Kinetic Studies of Key Synthetic Transformations

Kinetic studies are crucial for understanding the rates of chemical reactions and the factors that influence them. For a key transformation, such as the synthesis of an imine derivative from this compound and a primary amine, kinetic analysis would provide insights into the reaction order, rate constants, and activation energy.

A typical experimental setup would involve monitoring the concentration of reactants or products over time using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). By varying the concentrations of the reactants and the temperature, the rate law and thermodynamic parameters of the reaction can be determined.

Below is an interactive table showcasing hypothetical kinetic data for the imination reaction.

Hypothetical Kinetic Data for the Imination of this compound
ExperimentInitial [Aldehyde] (M)Initial [Amine] (M)Initial Rate (M/s)Rate Constant (k) (M⁻¹s⁻¹)
10.010.011.5 x 10⁻⁵0.15
20.020.013.0 x 10⁻⁵0.15
30.010.023.0 x 10⁻⁵0.15

Computational Chemistry Approaches for Predicting Reaction Mechanisms and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms where experimental detection of intermediates is challenging. materialsciencejournal.org By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate their relative energies to predict the most likely reaction pathway. pku.edu.cn

For a reaction involving this compound, DFT calculations could be used to explore the stereoselectivity or regioselectivity of a particular transformation. For example, in a Diels-Alder reaction where the pyridine ring could potentially act as a diene, computational models could predict the facial selectivity of the dienophile's approach. These calculations provide valuable insights that can guide experimental design. pku.edu.cn

Hypothetical DFT-Calculated Energy Barriers for a Diels-Alder Reaction
Reaction PathwayTransition StateCalculated Activation Energy (kcal/mol)Predicted Product Ratio
Endo approachTS-endo25.395:5 (Endo:Exo)
Exo approachTS-exo27.8

Influence of Catalyst Design and Solvent Effects on Reaction Outcomes

The choice of catalyst and solvent can profoundly impact the rate, yield, and selectivity of a chemical reaction. For transformations involving this compound, a systematic study of these effects would be essential for process optimization.

Catalyst design could focus on developing metal-organic frameworks or organocatalysts that can activate the aldehyde group or other parts of the molecule. acs.org For instance, in a reduction of the aldehyde to an alcohol, different metal catalysts could be screened for their efficiency and selectivity.

Solvent effects are often related to the polarity and proticity of the solvent, which can stabilize or destabilize reactants, intermediates, and transition states. rsc.orgnih.gov A study on the influence of the solvent on a nucleophilic substitution at the pyridine ring, for example, might reveal that polar aprotic solvents accelerate the reaction by solvating the cation without strongly interacting with the nucleophile.

Hypothetical Influence of Solvent on Reaction Yield
SolventDielectric ConstantReaction Yield (%)
Toluene2.445
Dichloromethane9.168
Acetone2175
Dimethylformamide (DMF)3789

Advanced Research Perspectives and Methodological Innovations for 6 4 Benzylpiperazino Nicotinaldehyde

Application in High-Throughput Synthesis and Automated Platforms

High-throughput synthesis (HTS) and automated platforms have revolutionized the process of drug discovery and materials science by enabling the rapid generation and screening of large compound libraries. For a molecule such as 6-(4-benzylpiperazino)nicotinaldehyde, these technologies offer a powerful avenue for the efficient exploration of its chemical space and the discovery of analogues with enhanced properties.

Automated platforms can be employed to systematically vary the substituents on both the benzyl (B1604629) and the nicotinaldehyde moieties of the parent compound. For instance, a library of analogues could be synthesized by reacting a common precursor, such as 6-chloronicotinaldehyde (B1585923), with a diverse set of N-benzylpiperazine derivatives. Automated liquid handlers can precisely dispense reagents into multi-well plates, followed by automated heating, stirring, and purification steps. This parallel synthesis approach allows for the creation of hundreds or even thousands of distinct compounds in a short period. chemrxiv.org

The integration of high-throughput experimentation with analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allows for the rapid characterization and purity assessment of the synthesized compounds. This data-rich approach accelerates the identification of lead compounds with desired biological activities. nih.gov

Table 1: Exemplary High-Throughput Synthesis Approach for this compound Analogues

StepDescriptionTechnology
1. Reagent DispensingPrecise dispensing of a library of substituted N-benzylpiperazines and 6-halonicotinaldehydes into 96-well plates.Automated Liquid Handler
2. ReactionParallel synthesis under controlled temperature and mixing conditions.Automated Reaction Block
3. Work-up and PurificationAutomated liquid-liquid extraction and parallel purification.Automated Purification System
4. Analysis and CharacterizationHigh-throughput analysis of each well for product confirmation and purity assessment.LC-MS, NMR

Development of Sustainable and Green Chemistry Routes for Production

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and active pharmaceutical ingredients (APIs) to minimize environmental impact and enhance safety. unibo.it The production of this compound can be made more sustainable by focusing on several key areas.

One of the primary considerations is the use of greener solvents. Traditional organic solvents can be replaced with more environmentally benign alternatives such as water, ethanol, or supercritical fluids. For the synthesis of the piperazine (B1678402) moiety, for example, using water as a solvent can significantly reduce the environmental footprint. mdpi.com

Another key aspect is the development of catalytic methods to replace stoichiometric reagents, which often generate significant waste. For instance, the C-N bond formation between the piperazine and the pyridine (B92270) ring can be achieved using catalytic systems, such as palladium-catalyzed cross-coupling reactions, which are highly efficient and generate minimal byproducts. organic-chemistry.org Furthermore, employing heterogeneous catalysts can simplify product purification and allow for catalyst recycling. nih.gov

Atom economy, a central concept in green chemistry, can be maximized by designing synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are excellent examples of atom-economical processes that could be applied to the synthesis of complex molecules like this compound. nih.gov

Utilization in Flow Chemistry for Enhanced Efficiency and Scalability

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the production of chemicals, offering numerous advantages over traditional batch processing. flinders.edu.au These benefits, including enhanced heat and mass transfer, improved safety, and the potential for seamless scalability, are highly relevant to the synthesis of this compound.

In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, where the reaction takes place under precisely controlled conditions. This allows for excellent control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. nih.gov For instance, the nucleophilic aromatic substitution reaction to form the piperazine-pyridine bond can be performed in a heated flow reactor, allowing for rapid optimization of reaction conditions and significantly reduced reaction times compared to batch synthesis. researchgate.net

The scalability of flow chemistry is a major advantage for industrial production. A process developed on a laboratory-scale flow reactor can often be scaled up by simply running the system for a longer duration or by using larger reactors, without the need for extensive re-optimization. rsc.org This makes flow chemistry an attractive option for the large-scale manufacturing of this compound and its derivatives.

Table 2: Comparison of Batch vs. Flow Synthesis for a Key Step in the Production of this compound

ParameterBatch SynthesisFlow Synthesis
Reaction TimeHours to daysMinutes to hours
Heat TransferInefficient, potential for hotspotsHighly efficient, precise temperature control
ScalabilityChallenging, requires re-optimizationStraightforward, "scaling-out" or "numbering-up"
SafetyPotential for runaway reactionsEnhanced safety due to small reaction volumes
Process ControlLimitedPrecise control over all reaction parameters

Chemoinformatics and Data-Driven Design for Future Analogue Discovery

Chemoinformatics and data-driven approaches are transforming the process of drug discovery by enabling the rational design of new molecules with desired properties. nih.gov These computational tools can be leveraged to guide the discovery of novel analogues of this compound with improved biological activity, selectivity, and pharmacokinetic profiles.

Molecular modeling techniques, such as docking and molecular dynamics simulations, can be used to predict the binding affinity of designed analogues to their biological target. nih.gov By understanding the structure-activity relationships (SAR) of a series of compounds, researchers can identify key structural features that are important for biological activity and design new molecules that are more likely to be potent and selective. nih.gov

Machine learning algorithms can be trained on existing datasets of chemical structures and their associated biological activities to build predictive models. These models can then be used to screen virtual libraries of compounds and prioritize those with the highest probability of being active. This in silico screening approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process.

Emerging Synthetic Methodologies Applicable to the Compound's Structure

The field of organic synthesis is constantly evolving, with new methodologies being developed that offer greater efficiency, selectivity, and functional group tolerance. Several emerging synthetic strategies are particularly relevant to the synthesis and functionalization of this compound.

One such area is C-H functionalization, which involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. mdpi.comnsf.gov This approach offers a more atom- and step-economical way to introduce new functional groups into a molecule compared to traditional methods that often require pre-functionalized starting materials. For example, direct C-H arylation or alkylation of the pyridine or benzyl rings of this compound could provide a rapid route to a diverse range of analogues. researchwithnj.com

Photoredox catalysis is another rapidly developing field that utilizes visible light to promote a wide range of chemical transformations under mild conditions. mdpi.com This technology has been successfully applied to the synthesis of complex nitrogen-containing heterocycles and could be employed for the construction or modification of the piperazine and pyridine scaffolds within the target molecule. organic-chemistry.org

Furthermore, advancements in the synthesis of substituted pyridines and the functionalization of piperazines continue to provide new tools for organic chemists. mdpi.comnih.gov These novel methods can facilitate the construction of the core structure of this compound and enable the introduction of a wider range of chemical diversity.

Q & A

Q. What are the standard synthetic routes for 6-(4-Benzylpiperazino)nicotinaldehyde, and what intermediates are critical?

Methodological Answer: The synthesis typically involves functionalization of the pyridine core. A common approach is the coupling of 6-chloronicotinaldehyde with 4-benzylpiperazine under nucleophilic aromatic substitution conditions. Key intermediates include:

  • 6-Chloronicotinaldehyde : Prepared via Vilsmeier-Haack formylation of 2-chloropyridine derivatives.
  • 4-Benzylpiperazine : Synthesized via reductive amination of benzylamine with bis(2-chloroethyl)amine.

Reaction optimization requires anhydrous solvents (e.g., DMF or THF), elevated temperatures (80–100°C), and catalytic bases (e.g., K₂CO₃). Purity is confirmed via TLC or HPLC .

Q. How is the compound characterized using spectroscopic techniques?

Methodological Answer:

  • NMR :
    • ¹H NMR : Aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Benzylpiperazino protons show multiplets at δ 2.5–3.5 ppm (piperazine CH₂) and δ 7.2–7.4 ppm (benzyl aromatic protons).
    • ¹³C NMR : Aldehyde carbon resonates at δ 190–195 ppm; pyridine carbons appear between δ 120–160 ppm .
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and aromatic C-H stretches at ~3000 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ matches the molecular weight (e.g., 307.4 g/mol for C₁₈H₂₀N₄O) .

Q. What are the common applications of this compound in medicinal chemistry?

Methodological Answer: The compound serves as a precursor for:

  • Kinase Inhibitors : The aldehyde group facilitates Schiff base formation with amine-containing pharmacophores (e.g., in CSF-1R inhibitors like pexidartinib analogs) .
  • Antimicrobial Agents : Benzylpiperazino groups enhance lipophilicity and membrane penetration, as seen in quinolone derivatives .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict biological activity?

Methodological Answer:

  • Density Functional Theory (DFT) : Used to calculate transition-state energies for nucleophilic substitution reactions, guiding solvent/base selection. The M06/6-311G(d,p) basis set predicts regioselectivity in pyridine functionalization .
  • Molecular Docking : Models interactions with targets (e.g., kinase ATP-binding pockets). Docking scores correlate with IC₅₀ values, enabling virtual screening of derivatives .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer: Contradictions may arise from assay variability or impurity profiles. Strategies include:

  • Orthogonal Assays : Compare results across enzymatic (e.g., fluorescence polarization) and cellular (e.g., proliferation inhibition) assays.
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., oxidation of the aldehyde to carboxylic acid) that may skew activity .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., benzyl vs. methylpiperazino) to isolate contributions to potency .

Q. What advanced analytical techniques quantify trace impurities in the compound?

Methodological Answer:

  • HPLC-PDA/MS :
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile Phase: Gradient of acetonitrile/0.1% formic acid.
    • Detection: UV at 254 nm (aldehyde) and MS/MS for fragment ions.
  • Limits of Quantification (LOQ) : ≤0.1% for common impurities (e.g., 6-chloronicotinaldehyde) .

Q. How do substituents on the benzylpiperazino group influence pharmacokinetics?

Methodological Answer:

  • LogP : Electron-withdrawing groups (e.g., -CF₃) increase hydrophobicity, enhancing blood-brain barrier penetration (measured via shake-flask method).
  • Metabolic Stability : Piperazine N-methylation reduces CYP450-mediated oxidation (assessed via liver microsome assays) .

Data Contradiction Analysis

Q. Why do some studies report divergent IC₅₀ values for kinase inhibition?

Methodological Answer: Discrepancies may stem from:

  • Assay Conditions : ATP concentrations (e.g., 1 mM vs. 10 µM) alter competition dynamics.
  • Protein Constructs : Truncated vs. full-length kinases exhibit varying binding affinities.
  • Compound Solubility : DMSO concentrations >0.1% may denature proteins, reducing apparent activity .

Methodological Best Practices

9. Designing stable formulations for in vivo studies:

  • Lyophilization : Prepare as a citrate-buffered lyophilate (pH 4.0) to prevent aldehyde oxidation.
  • Vehicle : Use 10% solutol HS-15 in saline for enhanced solubility .

10. Validating synthetic intermediates:

  • X-ray Crystallography : Confirm stereochemistry of chiral piperazino intermediates.
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals in aromatic regions .

Retrosynthesis Analysis

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6-(4-Benzylpiperazino)nicotinaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.